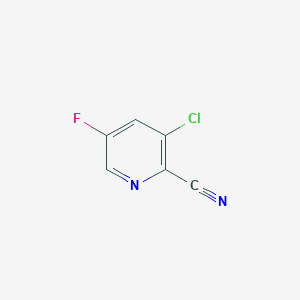

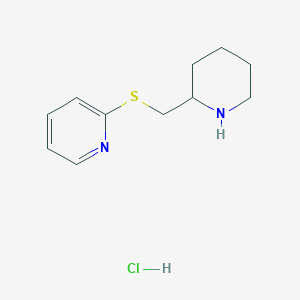

![molecular formula C10H5ClN2OS2 B1429591 2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1420856-90-1](/img/structure/B1429591.png)

2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

“2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of thienopyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis

The thienopyrimidine fragment of the molecule is planar, with all atoms located within 0.0485 (15) Å of the least squares plane . The tetrahydropyridine ring assumes a “sofa” conformation with the C (6) carbon atom deviating by 0.610 (3) Å from the plane of the other ring atoms .Chemical Reactions Analysis

Thienopyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to reactivate tumor suppressor genes aberrantly methylated in tumor cells, since DNA methylation is reversible, leading to the inhibition of tumor growth .Physical And Chemical Properties Analysis

The compound has been reported to crystallize from ethyl acetate–methanol (1:1) with a melting point of 265–266 °C . The IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

The compound and its derivatives have been synthesized through various innovative methods to enhance efficiency and yield. For instance, a one-step synthesis utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide has been developed to produce thieno[2,3-d]pyrimidin-4(3H)-ones, significantly simplifying the synthesis process by reducing the steps and improving environmental sustainability (Shi et al., 2018). Similarly, microwave-assisted synthesis methods have been employed to efficiently generate 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-ones, showcasing the utility of microwave irradiation in hastening chemical reactions and enhancing synthesis efficiency (Hesse et al., 2007).

Chemical Transformations and Derivative Synthesis

The reactivity of this compound has been explored through various chemical transformations to create a plethora of derivatives with potential biological activities. For example, transformations involving nucleophilic reagents have led to the formation of alkylamino- and dialkylamino-substituted thieno[2,3-d]pyrimidines, expanding the chemical diversity and potential application spectrum of these compounds (Grinev & Kaplina, 1985). Moreover, strategies for the annulation of pyrimidines to thiophenes, utilizing one-pot multistep cascade reactions, have been developed to further diversify the structural variants of thieno[2,3-d]pyrimidine derivatives, indicating a broad applicability in medicinal chemistry and drug design (Pokhodylo et al., 2015).

Bioactive Properties and Pharmacological Studies

Several studies have focused on the bioactive properties of thieno[2,3-d]pyrimidine derivatives, exploring their antimicrobial, anti-inflammatory, and antitumor activities. Compounds synthesized from this chemical scaffold have shown promising activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kahveci et al., 2020). Furthermore, novel derivatives incorporating amino acids and imidazoles have exhibited radioprotective and antitumor activities, highlighting the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment and radioprotection (Alqasoumi et al., 2009).

Eigenschaften

IUPAC Name |

2-chloro-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2OS2/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULITUBDUZZJKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

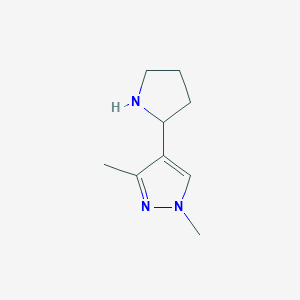

![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1429508.png)

![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)

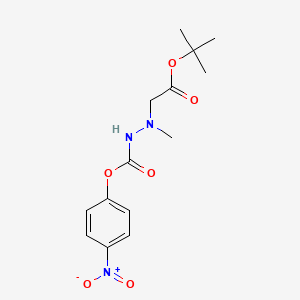

![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)

![6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429516.png)

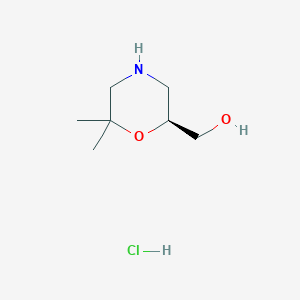

![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1429519.png)

![2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429526.png)

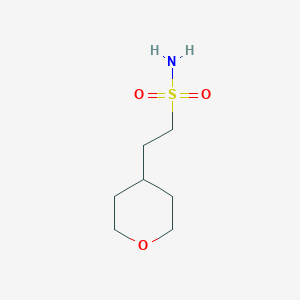

![2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429529.png)

![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)